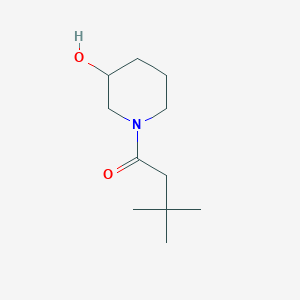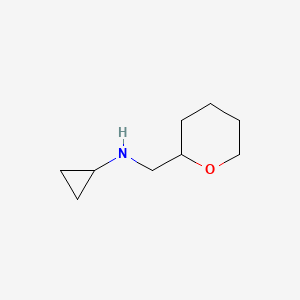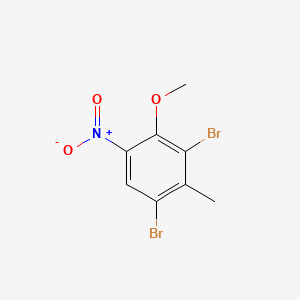
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene
Vue d'ensemble
Description
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, also known as Musk KS, is a chemical compound with the empirical formula C8H7Br2NO3 . It has several synonyms, including Benzene, 1,3-dibromo-2-methoxy-4-methyl-5-nitro-Bromorose, 1,3-Dibromo-2-methoxy-5-nitro-6-methylbenzene, 2,4-Dibromo-3-methoxy-6-nitrotoluene, 2,6-Dibromo-3-methyl-4-nitroanisole, and 6-Nitro-2,4-dibromo-3-methoxytoluene .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is characterized by the presence of bromine, methoxy, methyl, and nitro groups attached to a benzene ring . The exact positioning of these groups on the benzene ring can be determined by following the IUPAC nomenclature rules .Applications De Recherche Scientifique
Reaction with Diazomethane
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, when treated with diazomethane, shows unconventional reactions. For instance, the treatment of a related compound, 1,3,6-trihydroxy-2-methyl-4-nitrobenzene, with diazomethane produced not only the expected 1-methoxy derivative but also an isomer with a novel structure, namely (E)-3,6-dihydroxy-2-methyl-1,4-benzoquinone 4-methoxyimine N-oxide, as confirmed by X-ray analysis (Jones et al., 1977).
Structural Analysis
The structural characteristics of compounds similar to 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene have been examined in depth. For instance, in the structure of 2,4-Diiodo-3-nitroanisole, the dihedral angle between the benzene ring and the nitro group was analyzed, along with the positioning of the methyl group and aromatic π–π stacking in the crystal (Li et al., 2012).
Synthesis of Derivatives
The synthesis of derivatives from related compounds has been extensively studied. For example, the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde involved the reaction of 1,3-dinitro-5-trichloromethylbenzene with sodium methoxide, showing the complexity of reactions involving similar structures (Monk et al., 2003).
Comparison of Close Contacts and Intermolecular Energies
A structural and computational comparison of close contacts and related intermolecular energies in the structures of compounds like 1,3-dibromo-5-nitrobenzene revealed insights into the nonbonded close contacts observed between molecules. This study highlights the significance of the halogen atom size in determining the cohesive interactions between molecules in the crystal structure (Bosch et al., 2022).
Magnetic Resonance Spectroscopic Studies
Magnetic resonance spectroscopic studies, including 13C, 15N, and 17O NMR spectra, have been conducted on compounds such as 4-nitroanisole and its derivatives. These studies provide insights into the chemical shifts and resonance interactions significant for understanding the behavior of similar structures (Pandiarajan et al., 1994).
Electronic Spectra Analysis
The electronic spectra of nitrobenzenes containing two electron donor substituents have been reported. Such studies provide valuable information on the shifts in the position of wavelength bands in the spectra of compounds like 1,3-dibromo-4-methoxy-2-methyl-5-nitrobenzene (Corbett, 1967).
Safety and Hazards
The IFRA Standard recommends that 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene should not be used as or in fragrance ingredients until additional data is available and considered sufficient to support its safe use . This recommendation is based on the presence of structural alerts and/or adverse data on the material itself or a structurally related material .
Propriétés
IUPAC Name |
1,3-dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO3/c1-4-5(9)3-6(11(12)13)8(14-2)7(4)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMIPVNKVRDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)OC)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674018 | |
| Record name | 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
CAS RN |
61827-59-6 | |
| Record name | 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



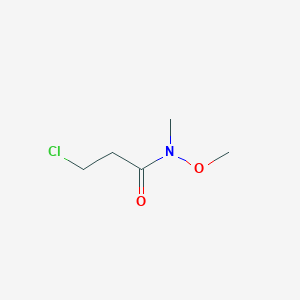

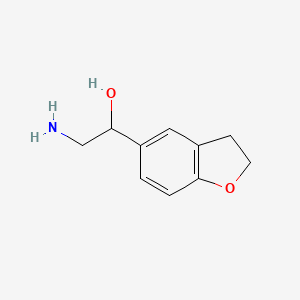
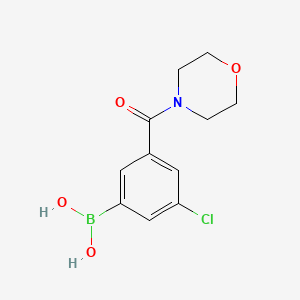


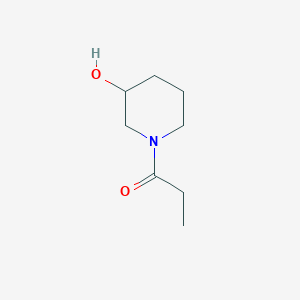
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)
![[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462715.png)
![N1-{thieno[3,2-c]pyridin-4-yl}propane-1,3-diamine](/img/structure/B1462716.png)
